
2-Hydroxy-3-methylanthraquinone
説明
2-Hydroxy-3-methylanthraquinone is a derivative of anthraquinone, which is an important precursor for many drugs . It is a natural compound isolated from a water extract of Hedyotis diffusa WILLD . It shows inhibitory activity against protein tyrosine kinases v-src and pp60src, and induces growth arrest and apoptosis in the HepG2 cancer cells .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-methylanthraquinone is C15H10O3 . Its average mass is 238.238 Da and its monoisotopic mass is 238.062988 Da .Physical And Chemical Properties Analysis
The density of 2-Hydroxy-3-methylanthraquinone is 1.4±0.1 g/cm3. Its boiling point is 439.7±34.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 72.4±3.0 kJ/mol. The flash point is 233.8±22.2 °C .科学的研究の応用
Cancer Growth Inhibition
2-Hydroxy-3-methylanthraquinone (HMA) has been reported to inhibit the growth of several cancers, including gallbladder carcinoma (GBC). GBC is known for early metastasis and high recurrence rates, posing a significant health threat. HMA, as an anthraquinones monomer derived from traditional Chinese medicine Hedyotis diffusa, shows promise in this field .
Anticancer Therapeutics Development
The systematic development of anthraquinone compounds towards anticancer therapeutics has been ongoing since 2005. HMA is part of this journey, with research insights pointing towards its potential role in cancer treatment .
Inhibition of Homologous Recombination in Tumor Cells
Chinese herbal medicines are gaining attention for their high anti-tumor effects and low toxicity. HMA, found in the extract of Oldenlandia diffusa, exerts significant inhibitory effects on various tumors by impacting homologous recombination, a critical DNA repair process .
Apoptosis Induction in Cancer Cells
Preliminary studies indicate that HMA can induce apoptosis in GBC cells, although the effect is described as weak. This suggests a potential therapeutic role for HMA in inducing programmed cell death in cancer cells .
Effects on Cell Signaling Pathways
Research has shown that HMA affects key cell signaling pathways involved in cancer progression. For instance, it decreased phosphorylation-ERK1/2 and increased p-p38MAPK in U937 cells, which are involved in cell proliferation and apoptosis .
Safety And Hazards
特性
IUPAC Name |
2-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJHIYAJJKOFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447312 | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylanthraquinone | |
CAS RN |
17241-40-6 | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Hydroxy-3-methylanthraquinone?
A1: 2-Hydroxy-3-methylanthraquinone (also known as 2-hydroxy-3-methyl-9,10-anthracenedione) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. Spectroscopic data, including 1H and 13C NMR, can be found in various publications researching its isolation and characterization, such as the study on Hedyotis diffusa standardization.
Q2: Where is 2-Hydroxy-3-methylanthraquinone naturally found?
A2: 2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone found in various plant species. It has been isolated from the heartwood of Tabebuia avellanedae , the rhizome of Adina pilulifera , and Morinda officinalis How. . It is also notably present in Hedyotis diffusa, a plant traditionally used for its medicinal properties.
Q3: What are the known biological activities of 2-Hydroxy-3-methylanthraquinone?
A3: Research indicates that 2-Hydroxy-3-methylanthraquinone exhibits various biological activities, including:
- Hypoglycemic activity: Studies suggest potential benefits in managing diabetes.
- Anti-tumor activity: It has demonstrated growth inhibition against various cancer cell lines, including SPC-1-A, Bcap37, and HepG2, potentially through inducing apoptosis.
- Inhibition of Src tyrosine kinase: This activity suggests possible implications for cancer treatment.
Q4: How does 2-Hydroxy-3-methylanthraquinone exert its anti-tumor effects?
A4: Research suggests several mechanisms for the anti-tumor activity of 2-Hydroxy-3-methylanthraquinone:
- Induction of apoptosis: It has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells.
- Modulation of MAPK pathways: This modulation has been implicated in its apoptosis-inducing effects in U937 cells.
- Inhibition of homologous recombination repair: This mechanism has been observed in osteosarcoma cells and is mediated through the MYC-CHK1-RAD51 axis.
- Regulation of IL-6-induced JAK2/STAT3 pathway: This pathway is involved in the inhibition of lung carcinoma cells.
Q5: Can 2-Hydroxy-3-methylanthraquinone be used for developing electrochemical sensors?
A5: Yes, 2-Hydroxy-3-methylanthraquinone's electrochemical properties make it suitable for developing sensors. Research has explored its use in a reduced graphene oxide (RGO) and multi-walled carbon nanotube (CNT) composite sensor for detecting the compound itself. This sensor demonstrated good electrocatalytic activity and sensitivity towards 2-Hydroxy-3-methylanthraquinone, indicating its potential for analytical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




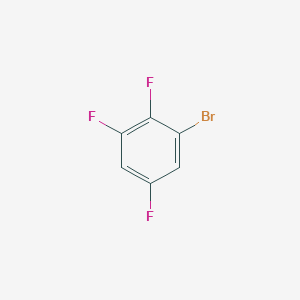
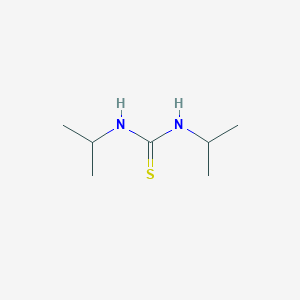
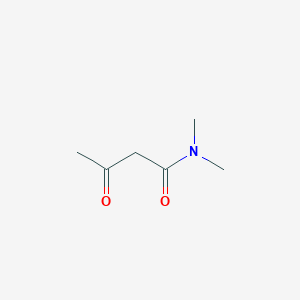

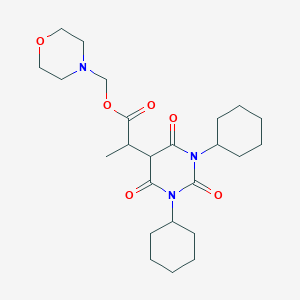
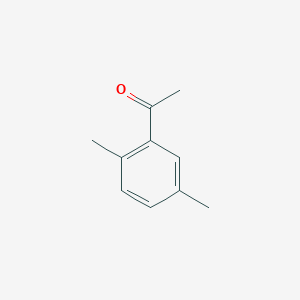

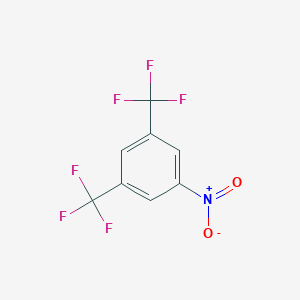
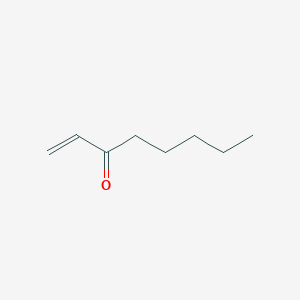
![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)


